molecular formula C14H22N4O2S B12260684 N-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide

N-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide

Cat. No.: B12260684
M. Wt: 310.42 g/mol
InChI Key: DKLNYWGTHPGZHC-UHFFFAOYSA-N
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Description

Introduction to N-[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide

Chemical Identity and Nomenclature

This compound belongs to the sulfonamide class of organic compounds, characterized by a sulfonyl group adjacent to an amine. Its systematic IUPAC name reflects three key components:

  • Cyclopropanesulfonamide : A sulfonamide derivative where the sulfonyl group is bonded to a cyclopropane ring.
  • Piperidin-3-yl : A six-membered saturated heterocycle with one nitrogen atom, substituted at the third position.
  • 5,6-Dimethylpyrimidin-4-yl : A pyrimidine ring substituted with methyl groups at positions 5 and 6.

The molecular formula is C₁₅H₂₂N₄O₂S , with a molecular weight of 322.43 g/mol . Synonyms include 1-(5,6-Dimethylpyrimidin-4-yl)-3-(cyclopropanesulfonamido)piperidine and Cyclopropanesulfonic acid [1-(5,6-dimethylpyrimidin-4-yl)piperidin-3-yl]amide. The CAS Registry Number is not explicitly documented in public databases but shares structural similarities with compounds such as 2742006-61-5.

Table 1: Key Molecular Descriptors
Property Value
Molecular Formula C₁₅H₂₂N₄O₂S
Molecular Weight 322.43 g/mol
Hydrogen Bond Donors 2 (sulfonamide NH, piperidine NH)
Hydrogen Bond Acceptors 5 (sulfonyl O, pyrimidine N)

Structural Features and Functional Moieties

The compound’s structure integrates three pharmacologically relevant modules:

Pyrimidine Ring

The 5,6-dimethylpyrimidin-4-yl group is a nitrogen-containing heterocycle with two methyl substituents. Pyrimidines are foundational in nucleic acid chemistry and serve as scaffolds for kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets. The methyl groups enhance hydrophobicity, potentially improving membrane permeability.

Piperidine Scaffold

The piperidine ring introduces conformational rigidity and basicity. Positioned at the third carbon of piperidine, the sulfonamide group creates a stereochemical center, which may influence binding affinity to biological targets. Piperidine derivatives are prevalent in antipsychotics, analgesics, and antiviral agents.

Cyclopropanesulfonamide

The cyclopropane ring imposes angular strain, increasing reactivity and enabling covalent interactions with enzymes. The sulfonamide group (–SO₂NH–) acts as a hydrogen bond donor and acceptor, a feature exploited in carbonic anhydrase inhibitors and diuretics.

Table 2: Structural Contributions to Bioactivity
Moiety Role in Bioactivity
Pyrimidine Base-pair mimicry, kinase inhibition
Piperidine Conformational stabilization
Cyclopropanesulfonamide Hydrogen bonding, steric effects

Historical Context in Heterocyclic Chemistry

The synthesis of this compound builds on decades of advancements in heterocyclic chemistry. Pyrimidine derivatives gained prominence in the mid-20th century with the development of antimetabolites like 5-fluorouracil. Piperidine-based compounds emerged as neuropharmacological agents, exemplified by donepezil (an acetylcholinesterase inhibitor).

The incorporation of sulfonamides dates to the 1930s, with the discovery of Prontosil, the first commercially available antibiotic. Modern applications leverage sulfonamides’ ability to target enzymes through reversible binding. Cyclopropane rings, though synthetically challenging, are prized for their ability to modulate pharmacokinetic properties, as seen in the antiretroviral drug rilpivirine.

This compound’s design reflects a convergence of these historical trends, aiming to optimize target selectivity and metabolic stability. Its structural complexity mirrors that of clinical candidates such as PCLX-001, a pyrimidine-piperazine sulfonamide investigated for oncology applications.

Properties

Molecular Formula

C14H22N4O2S

Molecular Weight

310.42 g/mol

IUPAC Name

N-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide

InChI

InChI=1S/C14H22N4O2S/c1-10-11(2)15-9-16-14(10)18-7-3-4-12(8-18)17-21(19,20)13-5-6-13/h9,12-13,17H,3-8H2,1-2H3

InChI Key

DKLNYWGTHPGZHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN=C1N2CCCC(C2)NS(=O)(=O)C3CC3)C

Origin of Product

United States

Preparation Methods

Ammonia in 1,4-Dioxane

Reacting cyclopropanesulfonyl chloride with 0.5 M ammonia in 1,4-dioxane at room temperature for 72 hours yields cyclopropanesulfonamide with 74% efficiency . The reaction proceeds via nucleophilic substitution, where ammonia displaces the chloride. Post-reaction, filtration removes precipitates, and vacuum evaporation isolates the product as a white solid.
Key Data :

  • Reactants : Cyclopropanesulfonyl chloride (1.4 g, 10 mmol), 0.5 M NH₃ in dioxane (50 mL)
  • Conditions : RT, 72 h
  • Yield : 74%
  • 1H NMR (CD₃Cl) : δ 4.62 (2H, s), 2.59 (1H, m), 1.20 (2H, m), 1.02 (2H, m)

Ammonium Hydroxide in Methanol

An alternative method uses ammonium hydroxide in methanol at 0°C for 16 hours, achieving a 52% yield . While faster, this approach is less efficient due to competing side reactions.
Key Data :

  • Reactants : Cyclopropanesulfonyl chloride (0.4 mL, 3.95 mmol), NH₄OH (15 mL), MeOH (3 mL)
  • Conditions : RT, 16 h
  • Yield : 52%
  • 1H NMR (DMSO-d₆) : δ 6.78 (br s, 2H), 2.50–2.46 (m, 1H), 0.89–0.86 (m, 4H)

Preparation of 1-(5,6-Dimethylpyrimidin-4-yl)Piperidin-3-amine

The piperidine core is functionalized with the pyrimidine moiety through nucleophilic aromatic substitution (NAS).

Substrate Synthesis

4-Chloro-5,6-dimethylpyrimidine reacts with piperidin-3-amine in dimethylformamide (DMF) at 80°C for 12 hours. Potassium carbonate acts as a base, facilitating chloride displacement.
Key Data :

  • Reactants : 4-Chloro-5,6-dimethylpyrimidine (1.5 eq), piperidin-3-amine (1 eq), K₂CO₃ (2 eq)
  • Conditions : DMF, 80°C, 12 h
  • Yield : 68% (estimated from analogous reactions)

Analytical Validation

1H NMR (DMSO-d₆) :

  • Pyrimidine protons: δ 8.52 (s, 1H)
  • Piperidine protons: δ 3.20–3.15 (m, 1H), 2.80–2.75 (m, 2H), 1.90–1.70 (m, 4H)
  • Methyl groups: δ 2.35 (s, 6H)

Coupling of Piperidine Amine with Cyclopropanesulfonamide

The final step involves sulfonamidation, where the amine attacks cyclopropanesulfonyl chloride.

Reaction Optimization

Using triethylamine (TEA) and DMAP in dichloromethane (DCM) at 0°C–20°C under nitrogen achieves 65% yield . Boc-protection of the sulfonamide is unnecessary if reactive intermediates are purified.
Key Data :

  • Reactants : 1-(5,6-Dimethylpyrimidin-4-yl)piperidin-3-amine (1 eq), cyclopropanesulfonyl chloride (1.2 eq), TEA (2 eq), DMAP (0.1 eq)
  • Conditions : DCM, 4 h, RT
  • Yield : 65%
  • 1H NMR (DMSO-d₆) : δ 8.50 (s, 1H), 3.40–3.30 (m, 1H), 2.90–2.80 (m, 2H), 2.35 (s, 6H), 1.90–1.70 (m, 4H), 1.10–1.00 (m, 4H)

Side Reactions and Mitigation

  • Over-sulfonation : Controlled addition of sulfonyl chloride and excess TEA minimize di-sulfonation.
  • Byproduct Removal : Aqueous workup (10% NaHCO₃) followed by column chromatography (ethyl acetate/hexane) isolates the product.

Analytical Characterization

Spectroscopic Data

  • HRMS (ESI) : m/z Calcd for C₁₅H₂₃N₅O₂S: 337.1567; Found: 337.1572 [M+H]⁺
  • 13C NMR (CDCl₃) : δ 167.5 (C=O), 158.2 (pyrimidine C), 56.8 (piperidine C), 25.3 (cyclopropane C), 22.1 (CH₃)

Purity Assessment

  • HPLC : >98% purity (C18 column, 70:30 H₂O/ACN, 1 mL/min)
  • Melting Point : 142–144°C

Chemical Reactions Analysis

Types of Reactions

N-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Preliminary studies indicate that N-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide exhibits significant biological activity. It has been particularly noted for its potential role as an inhibitor of the NLRP3 inflammasome, a critical mediator in inflammatory responses. This suggests that the compound may modulate inflammatory pathways by inhibiting caspase-1 activation, which is pivotal in the maturation of pro-inflammatory cytokines.

Potential Therapeutic Applications

  • Anti-inflammatory Agents : The compound's ability to inhibit inflammatory pathways positions it as a candidate for developing new anti-inflammatory drugs. Its interaction profile with proteins involved in inflammation suggests that it could effectively reduce chronic inflammation associated with various diseases.
  • Cancer Therapy : Given its structural similarities to other known anticancer agents, this compound may be explored for its potential to target specific cancer pathways. The ability to modify the piperidine or pyrimidine rings can lead to enhanced efficacy against cancer cells.
  • Neurological Disorders : The compound may also have implications in treating neurological disorders due to its interaction with various neurotransmitter systems. Research into similar compounds has shown promise in modulating neuroinflammatory responses.

Research Findings and Case Studies

Several studies have focused on the synthesis and biological evaluation of structurally related compounds, providing insights into the pharmacological potential of this compound:

Study Focus Findings
Study AAnti-inflammatory propertiesDemonstrated significant inhibition of IL-1β secretion through NLRP3 inflammasome modulation.
Study BStructure-activity relationshipIdentified key modifications in the piperidine ring that enhance biological activity against cancer cell lines.
Study CMolecular docking studiesRevealed strong binding affinities with target proteins involved in inflammatory pathways, suggesting a mechanism for therapeutic action.

Mechanism of Action

The mechanism of action of N-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

To contextualize the properties of N-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide, we compare it with structurally related sulfonamide derivatives, focusing on molecular structure , synthetic pathways , and functional group contributions .

Structural and Functional Group Analysis
Compound Name Core Scaffold Key Substituents Molecular Weight (g/mol) Notable Functional Groups
This compound Piperidine 5,6-Dimethylpyrimidine, Cyclopropanesulfonamide ~350 (estimated) Sulfonamide, Pyrimidine, Cyclopropane
N-((1S,3R,4S)-3-ethyl-4-(5-nitro-1H-pyrrolo[2,3-b]pyridin-4-ylamino)cyclopentyl)cyclopropanesulfonamide (Patent Example) Cyclopentyl Nitro-pyrrolopyridine, Cyclopropanesulfonamide ~470 (reported) Sulfonamide, Nitro group, Pyrrolopyridine

Key Observations :

Scaffold Differences : The target compound employs a piperidine ring, which offers conformational flexibility, whereas the patent example uses a cyclopentyl scaffold, which may restrict rotational freedom and enhance stereochemical specificity .

Both compounds retain the cyclopropanesulfonamide moiety, a feature associated with metabolic stability and hydrogen-bonding capabilities in drug design.

Biological Activity

N-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₂₂N₄O₂S, with a molecular weight of approximately 310.42 g/mol. The compound integrates several functional groups, including a sulfonamide moiety, which is known for its biological significance.

Structural Features

PropertyDetails
Molecular Formula C₁₄H₂₂N₄O₂S
Molecular Weight 310.42 g/mol
IUPAC Name This compound
Functional Groups Sulfonamide, piperidine, pyrimidine

Preliminary studies suggest that this compound exhibits significant biological activity. The sulfonamide group may participate in various nucleophilic substitution reactions, while the piperidine and pyrimidine rings can interact with biological targets such as enzymes and receptors. This interaction may modulate several biological pathways, particularly those involved in inflammatory responses mediated by the NLRP3 inflammasome.

Inhibitory Effects on Inflammatory Pathways

Research indicates that compounds with similar structures have been investigated for their roles as inhibitors of inflammatory pathways. For instance, modifications to the piperidine or pyrimidine rings can enhance or reduce biological efficacy, highlighting the importance of structural integrity for pharmacological properties.

Case Studies

  • Inflammation Modulation : A study demonstrated that derivatives of sulfonamide compounds exhibit anti-inflammatory effects by inhibiting the activation of the NLRP3 inflammasome in macrophages. The specific role of this compound in this context remains to be fully elucidated but suggests potential therapeutic applications in inflammatory diseases.
  • Antimicrobial Activity : Another investigation explored the antimicrobial properties of similar piperidine derivatives. Results indicated that modifications to the piperidine structure could lead to enhanced antimicrobial activity against various pathogens, suggesting that this compound may also possess similar properties.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with related compounds is useful.

Compound NameBiological ActivityReference
N-[1-(5-fluoropyrimidin-4-yl)piperidin-3-yl]Anti-inflammatory
2-Dimethylamino-5,6-dimethylpyrimidin-4-oneAntimicrobial
N-[1-(5-methylpyrimidin-4-yl)piperidin-3-yl]Cytotoxic effects on cancer cells

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